Cas no 2171485-99-5 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxo-4-2-(propan-2-yl)pyrrolidin-1-ylbutanoic acid)

3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-oxo-4-[2-(propan-2-yl)pyrrolidin-1-yl]butanoic acid is an Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a fluorenylmethyloxycarbonyl (Fmoc) group, ensuring orthogonal protection of the amino functionality during solid-phase peptide synthesis (SPPS). Its pyrrolidine-based side chain enhances structural diversity, while the carboxylic acid moiety allows for efficient coupling with other amino acids. The isopropyl substitution on the pyrrolidine ring contributes to steric and electronic modulation, influencing peptide conformation and stability. This reagent is particularly useful in the synthesis of modified peptides, offering controlled deprotection under mild basic conditions. Its high purity and compatibility with standard SPPS protocols make it a reliable choice for research in medicinal chemistry and bioconjugation.
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxo-4-2-(propan-2-yl)pyrrolidin-1-ylbutanoic acid structure
2171485-99-5 structure
商品名:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxo-4-2-(propan-2-yl)pyrrolidin-1-ylbutanoic acid
CAS番号:2171485-99-5
MF:C26H30N2O5
メガワット:450.526807308197
CID:6190599
PubChem ID:165547306

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxo-4-2-(propan-2-yl)pyrrolidin-1-ylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxo-4-2-(propan-2-yl)pyrrolidin-1-ylbutanoic acid
    • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-[2-(propan-2-yl)pyrrolidin-1-yl]butanoic acid
    • EN300-1489825
    • 2171485-99-5
    • インチ: 1S/C26H30N2O5/c1-16(2)23-12-7-13-28(23)25(31)22(14-24(29)30)27-26(32)33-15-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,16,21-23H,7,12-15H2,1-2H3,(H,27,32)(H,29,30)
    • InChIKey: UOIFCONICBAUJF-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCCC1C(C)C

計算された属性

  • せいみつぶんしりょう: 450.21547206g/mol
  • どういたいしつりょう: 450.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 8
  • 複雑さ: 704
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 95.9Ų

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxo-4-2-(propan-2-yl)pyrrolidin-1-ylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1489825-500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-[2-(propan-2-yl)pyrrolidin-1-yl]butanoic acid
2171485-99-5
500mg
$3233.0 2023-09-28
Enamine
EN300-1489825-250mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-[2-(propan-2-yl)pyrrolidin-1-yl]butanoic acid
2171485-99-5
250mg
$3099.0 2023-09-28
Enamine
EN300-1489825-0.5g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-[2-(propan-2-yl)pyrrolidin-1-yl]butanoic acid
2171485-99-5
0.5g
$3233.0 2023-06-05
Enamine
EN300-1489825-0.05g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-[2-(propan-2-yl)pyrrolidin-1-yl]butanoic acid
2171485-99-5
0.05g
$2829.0 2023-06-05
Enamine
EN300-1489825-0.1g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-[2-(propan-2-yl)pyrrolidin-1-yl]butanoic acid
2171485-99-5
0.1g
$2963.0 2023-06-05
Enamine
EN300-1489825-10000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-[2-(propan-2-yl)pyrrolidin-1-yl]butanoic acid
2171485-99-5
10000mg
$14487.0 2023-09-28
Enamine
EN300-1489825-0.25g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-[2-(propan-2-yl)pyrrolidin-1-yl]butanoic acid
2171485-99-5
0.25g
$3099.0 2023-06-05
Enamine
EN300-1489825-10.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-[2-(propan-2-yl)pyrrolidin-1-yl]butanoic acid
2171485-99-5
10g
$14487.0 2023-06-05
Enamine
EN300-1489825-50mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-[2-(propan-2-yl)pyrrolidin-1-yl]butanoic acid
2171485-99-5
50mg
$2829.0 2023-09-28
Enamine
EN300-1489825-1.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-[2-(propan-2-yl)pyrrolidin-1-yl]butanoic acid
2171485-99-5
1g
$3368.0 2023-06-05

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxo-4-2-(propan-2-yl)pyrrolidin-1-ylbutanoic acid 関連文献

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxo-4-2-(propan-2-yl)pyrrolidin-1-ylbutanoic acidに関する追加情報

Introduction to 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxo-4-2-(propan-2-yl)pyrrolidin-1-ylbutanoic acid (CAS No. 2171485-99-5)

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxo-4-2-(propan-2-yl)pyrrolidin-1-ylbutanoic acid, identified by its CAS number 2171485-99-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a pyrrolidinone core and a fluorenyl moiety, making it a promising candidate for further exploration in medicinal chemistry.

The structural composition of this compound is highly intriguing, featuring a fluorenylmethoxycarbonyl (Fmoc) group attached to an amino function, which is further linked to a pyrrolidinone ring. The presence of the Fmoc group is particularly noteworthy, as it is commonly employed in peptide synthesis as an amino acid protecting group. However, in this context, the Fmoc moiety may serve a different purpose, possibly acting as a pharmacophore or a key interaction point with biological targets.

The pyrrolidinone ring in 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxo-4-2-(propan-2-yl)pyrrolidin-1-ylbutanoic acid introduces additional complexity to the molecule, potentially influencing its solubility, metabolic stability, and interactions with biological systems. The butanoic acid side chain further extends the molecular structure, offering potential sites for functionalization and modification to enhance pharmacological properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the interactions of such complex molecules with biological targets. The fluorenyl group, known for its rigidity and hydrophobicity, may contribute to the compound's binding affinity and selectivity when interacting with proteins or enzymes. This feature makes it particularly interesting for designing small-molecule inhibitors or modulators.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The combination of the Fmoc moiety, pyrrolidinone core, and fluorenyl group creates a multifaceted structure that could interact with multiple biological pathways simultaneously. This polypharmacological approach has gained traction in recent years as an effective strategy for addressing complex diseases that involve multiple targets.

In vitro studies have begun to uncover the pharmacological profile of 3-(({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxyo-octanoyloxy)pyrrolidine derivatives, including analogs of our compound. These studies suggest that such molecules exhibit promising activity against various enzymes and receptors involved in inflammatory responses, cancer progression, and neurodegenerative disorders. The propanal moiety present in the side chain may play a crucial role in modulating these interactions by influencing the compound's conformational flexibility and binding orientation.

The synthesis of this compound represents a significant achievement in organic chemistry, demonstrating the ability to construct complex molecular architectures with high precision. Modern synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric synthesis techniques, have been instrumental in achieving this feat. These advancements not only facilitate the production of such compounds but also open up new avenues for drug discovery and development.

As research progresses, the therapeutic potential of 3-(({(9H-fluorenynol)methoxy-carbonyl}amino)-4-oxyo-octanoyloxy)pyrrolidine derivatives is expected to expand further. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in translating these findings into clinical applications. The integration of high-throughput screening technologies with machine learning algorithms will accelerate the identification of lead compounds and optimize their pharmacokinetic properties.

The environmental impact of synthesizing and utilizing such complex molecules is also a critical consideration. Sustainable chemical synthesis methods are being developed to minimize waste generation and reduce energy consumption. These green chemistry approaches align with global efforts to promote environmental stewardship while advancing pharmaceutical innovation.

In conclusion,3-(({(9H-fluorenynol)methoxy-carbonyl}amino)-4-oxyo-octanoyloxy)pyrrolidine (CAS No. 2171485995) stands as a testament to the ingenuity of modern chemical research. Its intricate structure and multifaceted pharmacological potential make it a valuable asset in the quest for novel therapeutics. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly pivotal role in addressing some of humanity's most pressing health challenges.

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